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molecular formula C8H11NO2 B8386260 3a-methyl-4,5,6,7-tetrahydrobenzo[c]isoxazol-3(3aH)-one

3a-methyl-4,5,6,7-tetrahydrobenzo[c]isoxazol-3(3aH)-one

Cat. No. B8386260
M. Wt: 153.18 g/mol
InChI Key: RJKJJWZQVFBEGY-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

To a mixture of ethyl 1-methyl-2-oxo-cyclohexanecarboxylate, 37a, (2.05 g, 11.10 mmol) in EtOH (20 mL) was added hydroxylamine hydrochloride (0.97 g, 13.96 mmol) and pyridine (0.99 mL, 12.20 mmol). The mixture was heated to 65° C. overnight. The solution was concentrated in vacuo and the crude material was partitioned between water and EtOAc. The aqueous layer was extracted with EtOAc twice more. The combined organic phases were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was purified via silica gel chromatography (0-35% EtOAc/hexanes) to afford the desired product, 37b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
37a
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:9]([O:11]CC)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.Cl.NO.[N:17]1C=CC=CC=1>CCO>[CH3:1][C:2]12[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[N:17][O:11][C:9]2=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CCCC1)=O)C(=O)OCC
Name
37a
Quantity
2.05 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.99 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc twice more
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography (0-35% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC12C(=NOC1=O)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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